N'-{(E)-[4-(benzyloxy)-3-methoxyphenyl]methylidene}-2-{[4-(4-chlorophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’-{(E)-[4-(benzyloxy)-3-methoxyphenyl]methylidene}-2-{[4-(4-chlorophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide is a complex organic compound with a molecular formula of C31H26ClN5O3S and a molecular weight of 584.102 g/mol . This compound is notable for its unique structure, which includes a triazole ring, a benzyloxy group, and a chlorophenyl group, making it a subject of interest in various fields of scientific research.
Preparation Methods
The synthesis of N’-{(E)-[4-(benzyloxy)-3-methoxyphenyl]methylidene}-2-{[4-(4-chlorophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the hydrazide: This involves the reaction of an appropriate acyl chloride with hydrazine hydrate to form the hydrazide intermediate.
Condensation reaction: The hydrazide intermediate is then reacted with an aldehyde or ketone to form the corresponding hydrazone.
Cyclization: The hydrazone undergoes cyclization with a suitable reagent to form the triazole ring.
Substitution reactions: The final steps involve various substitution reactions to introduce the benzyloxy, methoxy, and chlorophenyl groups
Chemical Reactions Analysis
N’-{(E)-[4-(benzyloxy)-3-methoxyphenyl]methylidene}-2-{[4-(4-chlorophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group, using nucleophiles such as amines or thiols
Scientific Research Applications
N’-{(E)-[4-(benzyloxy)-3-methoxyphenyl]methylidene}-2-{[4-(4-chlorophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of cancer and infectious diseases.
Industry: While its industrial applications are limited, it is used in the development of new materials and as a catalyst in certain chemical reactions
Mechanism of Action
The mechanism of action of N’-{(E)-[4-(benzyloxy)-3-methoxyphenyl]methylidene}-2-{[4-(4-chlorophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide is not fully understood. it is believed to exert its effects through interactions with specific molecular targets, such as enzymes or receptors, leading to the modulation of various biochemical pathways. The triazole ring and the benzyloxy group are thought to play crucial roles in its biological activity .
Comparison with Similar Compounds
N’-{(E)-[4-(benzyloxy)-3-methoxyphenyl]methylidene}-2-{[4-(4-chlorophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide can be compared with other similar compounds, such as:
- N’-{(E)-[4-(benzyloxy)phenyl]methylene}-2-{[3-(4-methylphenyl)-4-oxo-3,4,5,6,7,8-hexahydro 1benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetohydrazide : This compound features a different heterocyclic ring system .
N’-{(E)-[4-(benzyloxy)phenyl]methylidene}-2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide: This compound has a similar structure but includes a methyl group instead of a methoxy group.
The uniqueness of N’-{(E)-[4-(benzyloxy)-3-methoxyphenyl]methylidene}-2-{[4-(4-chlorophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide lies in its specific combination of functional groups, which confer distinct chemical and biological properties .
Properties
Molecular Formula |
C31H26ClN5O3S |
---|---|
Molecular Weight |
584.1 g/mol |
IUPAC Name |
2-[[4-(4-chlorophenyl)-5-phenyl-1,2,4-triazol-3-yl]sulfanyl]-N-[(E)-(3-methoxy-4-phenylmethoxyphenyl)methylideneamino]acetamide |
InChI |
InChI=1S/C31H26ClN5O3S/c1-39-28-18-23(12-17-27(28)40-20-22-8-4-2-5-9-22)19-33-34-29(38)21-41-31-36-35-30(24-10-6-3-7-11-24)37(31)26-15-13-25(32)14-16-26/h2-19H,20-21H2,1H3,(H,34,38)/b33-19+ |
InChI Key |
RYKWJCOLUFKXEL-HNSNBQBZSA-N |
Isomeric SMILES |
COC1=C(C=CC(=C1)/C=N/NC(=O)CSC2=NN=C(N2C3=CC=C(C=C3)Cl)C4=CC=CC=C4)OCC5=CC=CC=C5 |
Canonical SMILES |
COC1=C(C=CC(=C1)C=NNC(=O)CSC2=NN=C(N2C3=CC=C(C=C3)Cl)C4=CC=CC=C4)OCC5=CC=CC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.